molecular formula C15H23NO7S B561795 2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt CAS No. 29836-10-0

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt

Cat. No.: B561795
CAS No.: 29836-10-0
M. Wt: 361.409
InChI Key: PMPFITJXVRJPKJ-QKVQOOBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures around -20°C for storage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt involves its interaction with specific molecular targets. The isopropylidene group provides protection to the ribofuranosylamine, allowing it to participate in various biochemical reactions without degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt is unique due to its combination of protective isopropylidene and reactive p-toluenesulfonate groups. This combination allows it to be used in a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-amino-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.C7H8O3S/c1-8(2)12-5-4(3-10)11-7(9)6(5)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10H,3,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t4-,5-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFITJXVRJPKJ-QKVQOOBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OC2C(OC(C2O1)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.